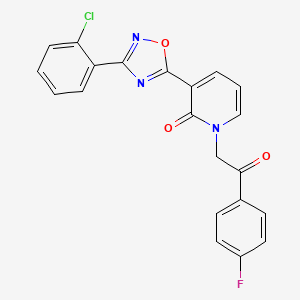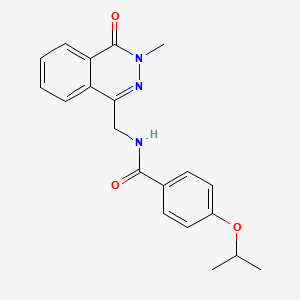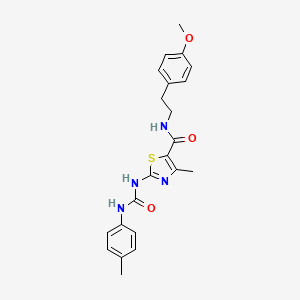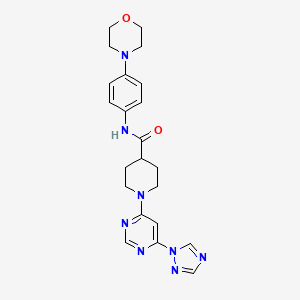
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenyl)-2-oxoethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenyl)-2-oxoethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H13ClFN3O3 and its molecular weight is 409.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Compounds structurally similar to the target molecule have been synthesized and structurally characterized, providing insights into their molecular conformations and potential applications in material science and pharmacology. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized isostructural compounds with complex molecular structures, indicating the potential for diverse applications in chemical synthesis and analysis (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anticancer Potential
- Several studies have focused on similar compounds for their potential as anticancer agents. For example, Vinayak, Sudha, and Lalita (2017) synthesized novel amine derivatives of a structurally related compound and evaluated their anticancer activity against human cancer cell lines (Vinayak, Sudha, & Lalita, 2017). Additionally, Zhang et al. (2005) discovered that certain 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents (Zhang et al., 2005).
Antibacterial and Antimicrobial Activity
- Research has also been conducted on the antibacterial and antimicrobial properties of compounds with similar structures. Hu et al. (2005) synthesized and evaluated the antibacterial activity of polyheterocycles, including those with 1,2,4-oxadiazole components, demonstrating their potential in developing new antibacterial drugs (Hu et al., 2005).
Herbicidal Activity
- The herbicidal properties of compounds with similar molecular structures have been investigated. Tajik and Dadras (2011) synthesized novel phenoxypyridines with a 1,3,4-oxadiazole ring and examined their herbicidal activity against various plants, indicating potential agricultural applications (Tajik & Dadras, 2011).
Molecular Docking and Pharmacological Assessments
- Molecular docking studies and pharmacological assessments have been conducted on structurally related compounds. Karpina, Kovalenko, and colleagues (2019) synthesized 1,2,4-oxadiazol-containing compounds and conducted molecular docking studies, suggesting their potential in pharmaceutical research (Karpina et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN3O3/c22-17-6-2-1-4-15(17)19-24-20(29-25-19)16-5-3-11-26(21(16)28)12-18(27)13-7-9-14(23)10-8-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMNAZDLPXSDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)C4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(6-Methoxypyridazin-3-yl)phenyl]methanol](/img/structure/B2486559.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-2-carboxamide](/img/structure/B2486560.png)

![[(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea](/img/structure/B2486562.png)
![2-Methyl-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2486564.png)


![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2486568.png)
![1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2486569.png)



![methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate](/img/structure/B2486579.png)

